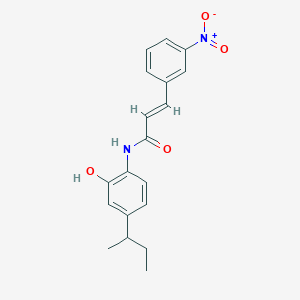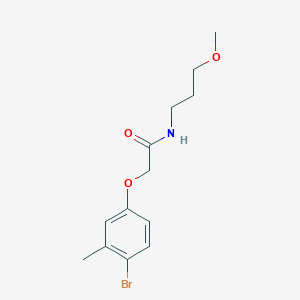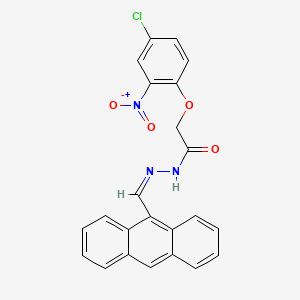
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is a synthetic compound that has gained significant attention in the scientific community in recent years. This compound is widely used in various scientific research applications due to its unique properties and mechanism of action.
科学的研究の応用
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide is widely used in scientific research applications such as drug discovery, enzyme inhibition studies, and protein-protein interaction studies. This compound has been shown to exhibit potent inhibitory activity against various enzymes such as tyrosinase, cholinesterase, and α-glucosidase. Furthermore, it has also been shown to exhibit significant binding affinity towards various proteins such as human serum albumin and bovine serum albumin.
作用機序
The mechanism of action of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the inhibition of enzymes and the modulation of protein-protein interactions. This compound binds to the active site of enzymes and prevents their catalytic activity. Furthermore, it also binds to specific regions of proteins and modulates their interactions with other proteins, thereby affecting various cellular processes.
Biochemical and Physiological Effects:
This compound has been shown to exhibit various biochemical and physiological effects. It has been shown to exhibit antioxidant activity, which helps in preventing oxidative damage to cells. Furthermore, it has also been shown to exhibit anti-inflammatory activity, which helps in reducing inflammation in various tissues. Additionally, this compound has also been shown to exhibit neuroprotective activity, which helps in preventing neuronal damage in various neurodegenerative diseases.
実験室実験の利点と制限
N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide has several advantages and limitations for lab experiments. One of the major advantages of this compound is its potent inhibitory activity against various enzymes, which makes it an excellent tool for enzyme inhibition studies. Furthermore, its ability to modulate protein-protein interactions makes it an excellent tool for studying various cellular processes. However, one of the major limitations of this compound is its low solubility in aqueous solutions, which makes it difficult to use in certain experiments.
将来の方向性
There are several future directions for the research on N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide. One of the major future directions is the development of more efficient synthesis methods for this compound. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases. Additionally, the development of more water-soluble derivatives of this compound can lead to its use in a wider range of experiments.
Conclusion:
In conclusion, this compound is a synthetic compound that has gained significant attention in the scientific community due to its unique properties and mechanism of action. This compound has several scientific research applications, and its biochemical and physiological effects make it an excellent tool for studying various cellular processes. Furthermore, the identification of new enzymes and proteins that can be targeted by this compound can lead to the discovery of new therapeutic agents for various diseases.
合成法
The synthesis of N-(4-sec-butyl-2-hydroxyphenyl)-3-(3-nitrophenyl)acrylamide involves the condensation of 4-sec-butyl-2-hydroxyaniline and 3-nitrocinnamic acid in the presence of a suitable catalyst. This reaction results in the formation of a yellow crystalline compound, which is then purified using various techniques such as recrystallization and column chromatography.
特性
IUPAC Name |
(E)-N-(4-butan-2-yl-2-hydroxyphenyl)-3-(3-nitrophenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-3-13(2)15-8-9-17(18(22)12-15)20-19(23)10-7-14-5-4-6-16(11-14)21(24)25/h4-13,22H,3H2,1-2H3,(H,20,23)/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJCWCKBQCXVJY-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)C=CC2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(C)C1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=CC=C2)[N+](=O)[O-])O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-(2,3-dimethoxybenzylidene)acetohydrazide](/img/structure/B5907602.png)
![3-[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]-2-cyano-N-(tetrahydro-2-furanylmethyl)acrylamide](/img/structure/B5907608.png)
![N-(2-{2-[(4-bromo-5-methyl-2-furyl)methylene]hydrazino}-2-oxoethyl)-N-phenylbenzenesulfonamide](/img/structure/B5907612.png)

![3-{[(1-phenylethyl)amino]methylene}-2,5-pyrrolidinedione](/img/structure/B5907626.png)

![3-(1,3-benzodioxol-5-yl)-N-[3-(1H-imidazol-1-yl)propyl]acrylamide](/img/structure/B5907638.png)
![5-(3-methoxyphenyl)-7-methyl-3-oxo-N-phenyl-2-(3,4,5-trimethoxybenzylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B5907645.png)


![2-(2-{[1-(3-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}hydrazino)-2-oxo-N-(2-pyridinylmethyl)acetamide](/img/structure/B5907665.png)
![3-({4-[2-(4-tert-butylphenoxy)ethoxy]benzylidene}amino)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5907668.png)
![N-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-4H-1,2,4-triazol-4-amine](/img/structure/B5907678.png)

